molecular formula C7H11NO5 B091044 Glutarylglycine CAS No. 17686-38-3

Glutarylglycine

Cat. No. B091044
CAS RN: 17686-38-3
M. Wt: 189.17 g/mol
InChI Key: NBLKTRLPZFCMJG-UHFFFAOYSA-N
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Description

Glutarylglycine is an acyl glycine, which are normally minor metabolites of fatty acids . The excretion of certain acyl glycines is increased in several inborn errors of metabolism . Glutarylglycine is involved in lysine metabolism .


Synthesis Analysis

While specific synthesis methods for Glutarylglycine were not found, the synthesis of similar compounds, arylglycines, has been discussed . Arylglycines are used in peptide medicinal chemistry and protein engineering .


Molecular Structure Analysis

Glutarylglycine has a molecular formula of C7H11NO5 and a molecular weight of 189.17 g/mol . It contains 11 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, and 5 Oxygen atoms .


Chemical Reactions Analysis

Glutarylglycine is involved in the regulation of metabolism, oxidative damage, chromatin dynamics and is associated with various diseases . It is considered to be reversible, dynamic, and conserved in prokaryotes and eukaryotes .


Physical And Chemical Properties Analysis

Glutarylglycine is a solid substance . Its physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .

Scientific Research Applications

Post-Translational Modification (PTM)

Glutarylglycine plays a significant role in post-translational modifications (PTMs), which are covalent chemical modifications of amino acid residues . PTMs are a conserved mechanism adopted by organisms to effectively modulate biological activities, enabling them to make rapid adaptive responses to environmental changes .

Regulation of Metabolism

Glutarylglycine is involved in the regulation of metabolism . Metabolic regulation is crucial for maintaining homeostasis within the body, and disruptions in metabolic regulation can lead to various diseases.

Oxidative Damage Control

Glutarylglycine has been associated with the regulation of oxidative damage . Oxidative damage, caused by free radicals and reactive oxygen species, can lead to cell damage and is implicated in aging and various diseases.

Chromatin Dynamics

Glutarylglycine plays a role in chromatin dynamics . Chromatin dynamics, which involve changes in chromatin structure, play a crucial role in DNA replication, repair, and gene expression.

Disease Association

Glutarylglycine has been associated with various diseases, such as glutaric acidemia 1 and asthenospermia . Understanding the role of glutarylglycine in these diseases could potentially lead to new therapeutic strategies.

Bioinformatics and Predictive Modeling

Glutarylglycine is used in bioinformatics investigations of glutarylation sites based on amino acid composition . The development of computational tools for predicting glutarylation sites is an active area of research .

Mechanism of Action

Target of Action

Glutarylglycine primarily targets lysine residues in proteins . Lysine is an amino acid that plays a crucial role in protein structure and function. Glutarylglycine modifies these lysine residues through a process known as lysine glutarylation , a type of post-translational modification .

Mode of Action

Glutarylglycine interacts with its targets through a biochemical process known as glutarylation . In this process, glutaryl-CoA, a cellular metabolite, forms a reactive cyclic anhydride that readily glutarylates lysine residues . This modification is considered to be reversible, dynamic, and conserved in both prokaryotes and eukaryotes .

Biochemical Pathways

Glutarylglycine affects several biochemical pathways. The glutarylation of lysine residues is mainly involved in the regulation of metabolism, oxidative damage, and chromatin dynamics . It is also associated with various diseases . The exact biochemical processes of glutarylation and deglutarylation are still under investigation .

Pharmacokinetics

It’s known that non-natural amino acids like glutarylglycine can be used to modulate the structure-activity relationship (sar) and the pharmacokinetic and dynamic (pkpd) of a defined peptide drug .

Result of Action

The molecular and cellular effects of glutarylglycine’s action are diverse, given its role in post-translational modification. Glutarylation can modulate biological activities, enabling organisms to make rapid adaptive responses to environmental changes . It plays crucial roles in the diversification of protein functions in different biological and physiological interactions .

Safety and Hazards

Glutarylglycine can cause serious eye irritation . In case of eye contact, it is advised to rinse thoroughly with plenty of water for at least 15 minutes and consult a physician .

Future Directions

The ever-going expansion beyond non-canonical amino acids is one of the challenges in peptide medicinal chemistry and protein engineering . The increasing pool of amino acids is driving the expansion of peptide therapeutics .

properties

IUPAC Name

5-(carboxymethylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO5/c9-5(8-4-7(12)13)2-1-3-6(10)11/h1-4H2,(H,8,9)(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLKTRLPZFCMJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NCC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635111
Record name 5-[(Carboxymethyl)amino]-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glutarylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000590
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Glutarylglycine

CAS RN

17686-38-3
Record name Glutarylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17686-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(Carboxymethyl)amino]-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glutarylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000590
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of elevated Glutarylglycine levels in urine?

A: Glutarylglycine is a breakdown product of lysine and tryptophan metabolism. Elevated urinary levels of Glutarylglycine are a hallmark of Glutaric Aciduria Type 1 (GA1), a rare genetic disorder. [] This disorder, caused by a deficiency in the enzyme glutaryl-CoA dehydrogenase, disrupts the body's ability to break down certain amino acids, leading to a buildup of harmful substances like glutaric acid and Glutarylglycine. [] Detecting high Glutarylglycine in urine can be crucial for diagnosing GA1, especially in early stages when treatment can significantly improve outcomes. []

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